molecular formula C8H6Cl2N2OS2 B262356 5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No. B262356
M. Wt: 281.2 g/mol
InChI Key: RKYBPHFDUKEMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and environmental science. In

Mechanism of Action

The mechanism of action of 5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell growth and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for use in agriculture and environmental science. It has also been found to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, this compound is highly reactive and can be difficult to handle, which could make it challenging to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one. One area of research could be focused on developing more efficient and cost-effective synthesis methods for this compound. Another area of research could be focused on exploring the potential applications of this compound in agriculture and environmental science. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new potential therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves the reaction of 2-amino-5-chloro-1,3-thiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield the final product.

Scientific Research Applications

5-(2,5-dichloro-3-thienyl)-3-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C8H6Cl2N2OS2

Molecular Weight

281.2 g/mol

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C8H6Cl2N2OS2/c1-12-8(13)14-3-5(11-12)4-2-6(9)15-7(4)10/h2H,3H2,1H3

InChI Key

RKYBPHFDUKEMMB-UHFFFAOYSA-N

SMILES

CN1C(=O)SCC(=N1)C2=C(SC(=C2)Cl)Cl

Canonical SMILES

CN1C(=O)SCC(=N1)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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